Cardiac Activity: C-3 Oxidation Reduces Potency to ~25% of Parent Aglycone
Oxidation of the C-3β hydroxyl group to a ketone in cardenolide aglycones consistently reduces cardiac activity. For 5-anhydroperiplogenone (this compound), the cardiac activity is reduced to approximately one-quarter (25%) of the parent aglycone periplogenin [1]. This finding is derived from class-level SAR established across multiple cardenolides where C-3 oxidation uniformly attenuates cardiotonic potency [1].
| Evidence Dimension | Cardiac activity (relative potency in in vivo cat assay) |
|---|---|
| Target Compound Data | ~25% of parent aglycone activity (5-anhydroperiplogenone, this compound) |
| Comparator Or Baseline | Periplogenin (3β,5β,14-trihydroxy-5β,14β-card-20(22)-enolide): defined as 100% baseline activity |
| Quantified Difference | Approximately fourfold reduction in cardiac potency upon C-3 oxidation and Δ4,5 introduction |
| Conditions | In vivo etherized cat assay; data summarized in Annual Review of Physiology (Chen, 1945) and confirmed in JPET (Chen & Henderson, 1954) |
Why This Matters
For researchers seeking a reduced-cardiotoxicity cardenolide scaffold for anticancer or mechanistic Na+/K+-ATPase studies, this compound offers a quantifiably attenuated cardiac profile compared to its 3β-hydroxy parent, enabling wider therapeutic or experimental windows.
- [1] Chen KK. Pharmacology. Annual Review of Physiology, 1945, 7: 677–706; and Chen KK, Henderson FG. Journal of Pharmacology and Experimental Therapeutics, 1954, 111(3): 365–383. View Source
